molecular formula C15H14N4S B2844376 (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine CAS No. 202286-41-7

(1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine

Cat. No.: B2844376
CAS No.: 202286-41-7
M. Wt: 282.37
InChI Key: FDXZSLPIGQSNKK-NXVVXOECSA-N
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Description

(1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzotriazole ring, a methylsulfanyl group, and a phenylmethylidene amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine typically involves multi-step organic reactions. One common method includes the reaction of benzotriazole with a suitable alkylating agent to introduce the benzotriazol-1-ylmethyl group. This is followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. Finally, the phenylmethylidene amine moiety is incorporated via a condensation reaction with an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenylmethylidene moiety can be reduced to a phenylmethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where the benzotriazol-1-ylmethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenylmethyl derivatives.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the benzotriazole ring, known for its stability and bioactivity, makes it a promising scaffold for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of advanced polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine involves its interaction with specific molecular targets. The benzotriazole ring can bind to metal ions, influencing enzymatic activities and cellular processes. The methylsulfanyl group can undergo redox reactions, affecting cellular redox balance. The phenylmethylidene amine moiety can interact with proteins and nucleic acids, modulating their functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
  • N-Boc-2-pyrroleboronic acid

Uniqueness

Compared to similar compounds, (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine stands out due to its unique combination of functional groups. The presence of the benzotriazole ring, methylsulfanyl group, and phenylmethylidene amine moiety provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl (Z)-N-(benzotriazol-1-ylmethyl)benzenecarboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-20-15(12-7-3-2-4-8-12)16-11-19-14-10-6-5-9-13(14)17-18-19/h2-10H,11H2,1H3/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXZSLPIGQSNKK-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NCN1C2=CC=CC=C2N=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=N\CN1C2=CC=CC=C2N=N1)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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